potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide
CAS No.: 2416056-46-5
Cat. No.: VC11637247
Molecular Formula: C10H14BF5KNO2
Molecular Weight: 325.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416056-46-5 |
|---|---|
| Molecular Formula | C10H14BF5KNO2 |
| Molecular Weight | 325.13 g/mol |
| IUPAC Name | potassium;[2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexan-1-yl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C10H14BF5NO2.K/c1-8(2,3)19-7(18)17-4-9(5-17)6(10(9,12)13)11(14,15)16;/h6H,4-5H2,1-3H3;/q-1;+1 |
| Standard InChI Key | NWBKUTXVXDVVHF-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1C2(C1(F)F)CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is a complex organoboron compound with the molecular formula and CAS number 2416056-46-5. It belongs to the trifluoroboranuide family, known for its stability and versatility in organic synthesis. This compound features a unique azaspirohexane structure, which is protected by a tert-butoxycarbonyl (Boc) group, and includes difluoro substituents. These structural elements contribute to its reactivity and potential applications in medicinal and organic chemistry.
Synthesis and Preparation
The synthesis of potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide typically involves the reaction of a suitable precursor with potassium trifluoroborate. The specific conditions and reagents used can vary depending on the desired yield and purity. Organic solvents like tetrahydrofuran (THF) are commonly employed, and bases such as potassium carbonate may be added to facilitate the reaction.
Applications and Potential Uses
This compound is primarily of interest in organic synthesis due to its unique structure, which can serve as a building block for complex molecules. Its potential applications include:
-
Medicinal Chemistry: The azaspirohexane core is a valuable scaffold in drug design, offering opportunities for the synthesis of novel pharmaceuticals.
-
Cross-Coupling Reactions: Although not explicitly documented for this compound, related trifluoroborates are known to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules.
Safety and Handling
The safety data for potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is limited, but based on similar compounds, it is expected to exhibit hazards such as:
| Hazard | Description |
|---|---|
| Acute Toxicity | May be harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Handling should follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume